An In-Depth Technical Guide to Ethanimidamide Monoacetate: Chemical Properties and Structure
An In-Depth Technical Guide to Ethanimidamide Monoacetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethanimidamide monoacetate, a compound of interest in organic synthesis and drug development. Drawing upon established chemical principles and spectroscopic data from related analogs, this document will delve into the core chemical properties, structural features, synthesis, and analytical characterization of this salt.
Introduction to Ethanimidamide and its Acetate Salt
Ethanimidamide, also known as acetamidine, is the simplest amidine derived from acetic acid. Amidines are a class of organic compounds characterized by the –C(=NH)NH2 functional group. They are strong bases and are often utilized as precursors in the synthesis of nitrogen-containing heterocycles.[1] Ethanimidamide itself is typically handled in its more stable salt forms, such as the hydrochloride or, as discussed herein, the monoacetate salt.
Ethanimidamide monoacetate is an ionic compound formed from the protonation of the basic ethanimidamide by acetic acid. This results in the formation of the ethanimidamidium cation and the acetate anion.[2][3] The salt is expected to be a white to off-white crystalline solid with good solubility in polar solvents like water and alcohols, a characteristic driven by its ionic nature and the capacity for hydrogen bonding.[2]
Chemical Structure and Properties
The chemical structure of ethanimidamide monoacetate is dictated by the ionic interaction between the ethanimidamidium cation and the acetate anion.
Molecular Formula and Weight
The constituent parts of the salt are:
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Ethanimidamide (C₂H₆N₂): Molecular Weight: 58.08 g/mol [3]
-
Acetic Acid (C₂H₄O₂): Molecular Weight: 60.05 g/mol [3]
Therefore, ethanimidamide monoacetate has the following properties:
Structural Representation
The structure consists of the resonance-stabilized ethanimidamidium cation and the acetate anion.
Caption: Structure of Ethanimidamide Monoacetate.
The positive charge on the ethanimidamidium cation is delocalized across the two nitrogen atoms and the central carbon atom, leading to two equivalent C-N bonds. Similarly, the negative charge on the acetate anion is delocalized between the two oxygen atoms.
Physicochemical Properties
While specific experimental data for ethanimidamide monoacetate is not widely published, the following properties can be inferred from its structure and data from related compounds.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid.[2] |
| Solubility | Soluble in polar solvents such as water and alcohols.[2] |
| Melting Point | Expected to be a relatively high-melting solid, typical of organic salts. The related hydrochloride salt melts at 164-166 °C.[4] |
| pKa (of conjugate acid) | The pKa of the ethanimidamidium cation is approximately 12.1, indicating that ethanimidamide is a strong base.[4] |
Synthesis of Ethanimidamide Monoacetate
The synthesis of ethanimidamide monoacetate is a two-step process. The first step involves the formation of the ethanimidamide core, typically via the Pinner reaction, followed by salt formation with acetic acid.
Step 1: Synthesis of Ethanimidamide (via Pinner Reaction)
The Pinner reaction is a classic method for preparing amidines from nitriles.[1] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the amidine.[1]
Caption: Pinner reaction workflow for ethanimidamide synthesis.
Experimental Protocol: Synthesis of Ethanimidamide Hydrochloride
Causality: Anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile and the intermediate imino ether to the corresponding amide and ester, respectively. The reaction is typically performed at low temperatures to control the exothermicity and improve the stability of the Pinner salt. The subsequent ammonolysis is the nucleophilic displacement of the ethoxy group by ammonia.
-
Preparation of Pinner Salt: A solution of acetonitrile in anhydrous ethanol is cooled to near 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution. This leads to the precipitation of acetimido ethyl ether hydrochloride.[1]
-
Ammonolysis: The isolated imino ether salt is then treated with an excess of ammonia, typically as a solution in dry ethanol. This reaction converts the imino ether to ethanimidamide hydrochloride, with ethanol as a byproduct.[1] The product can be isolated by filtration after precipitation.
Step 2: Formation of Ethanimidamide Monoacetate
The final step is a straightforward acid-base reaction between the free base ethanimidamide (or its hydrochloride salt with a stoichiometric amount of a stronger base to liberate the free base) and acetic acid.
Experimental Protocol: Formation of the Monoacetate Salt
Causality: The strong basicity of ethanimidamide allows for its direct protonation by acetic acid. The choice of solvent is important to facilitate the reaction and subsequent isolation of the salt, often by precipitation or crystallization upon cooling or addition of a less polar co-solvent.
-
Liberation of Free Base (if starting from hydrochloride): Ethanimidamide hydrochloride is dissolved in a suitable solvent (e.g., methanol). A stoichiometric equivalent of a strong base (e.g., sodium methoxide) is added to neutralize the HCl and liberate the free base. The precipitated sodium chloride is removed by filtration.
-
Salt Formation: To the solution of ethanimidamide free base, one molar equivalent of glacial acetic acid is added slowly with stirring.
-
Isolation: The resulting ethanimidamide monoacetate salt can be isolated by removal of the solvent under reduced pressure or by inducing crystallization, for example, by the addition of a less polar solvent like diethyl ether or by cooling the solution. The product should be a crystalline solid.
Analytical Characterization (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for both the ethanimidamidium cation and the acetate anion.
-
Ethanimidamidium Cation: A singlet for the methyl protons (CH₃), likely in the range of 2.0-2.5 ppm. The N-H protons are expected to be broad and may exchange with solvent protons, making their observation variable.
-
Acetate Anion: A sharp singlet for the methyl protons (CH₃), typically observed around 1.9 ppm.
¹³C NMR: The carbon NMR spectrum will also display signals for both ionic species.
-
Ethanimidamidium Cation: Two signals are expected: one for the methyl carbon (around 20-25 ppm) and one for the amidinium carbon (C=N), which would be significantly downfield (likely >160 ppm).
-
Acetate Anion: Two signals are expected: one for the methyl carbon (around 20-25 ppm) and one for the carboxylate carbon (COO⁻), which would also be downfield (typically in the 170-180 ppm range).
Infrared (IR) Spectroscopy
The IR spectrum will be a composite of the vibrational modes of the ethanimidamidium cation and the acetate anion.
-
N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the NH₂ groups in the cation.
-
C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium system.
-
COO⁻ Asymmetric Stretching: A very strong and characteristic absorption for the carboxylate group of the acetate anion, typically appearing in the range of 1550-1610 cm⁻¹.
-
COO⁻ Symmetric Stretching: A strong absorption for the carboxylate group, usually found between 1400-1450 cm⁻¹.
-
C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the methyl groups.
Mass Spectrometry (MS)
Under typical electrospray ionization (ESI) conditions, the mass spectrum would show peaks corresponding to the individual ions.
-
Positive Ion Mode (ESI+): A prominent peak for the ethanimidamidium cation [C₂H₇N₂]⁺ at m/z 59.06.
-
Negative Ion Mode (ESI-): A prominent peak for the acetate anion [C₂H₃O₂]⁻ at m/z 59.01.
Applications and Significance
Ethanimidamide and its salts are valuable building blocks in organic synthesis. They are frequently used in the construction of various nitrogen-containing heterocyclic compounds, such as:
-
Pyrimidines: By reaction with 1,3-dicarbonyl compounds.
-
Imidazoles: Through condensation with α-dicarbonyl compounds.
-
Triazines: Via reaction with appropriate precursors.
These heterocyclic cores are prevalent in many biologically active molecules, making ethanimidamide derivatives important intermediates in pharmaceutical and agrochemical research.[5]
Safety and Handling
Ethanimidamide monoacetate should be handled with appropriate laboratory safety precautions. While specific toxicity data is limited, compounds of this type can be irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.
Conclusion
Ethanimidamide monoacetate is a salt with significant potential as a reagent in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and expected analytical characteristics. By understanding these fundamental aspects, researchers can effectively utilize this compound in their synthetic endeavors and drug discovery programs.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines and Amido Esters. Chemical Reviews, 35(3), 351–425.
- "Acetamidine Hydrochloride." In The Merck Index, 15th ed., Royal Society of Chemistry, 2013.
- PubChem. (n.d.). Acetamidine hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). Acetic acid. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). Acetamidine hydrochloride.
- Wikipedia. (n.d.). Acetamidine hydrochloride.
- CymitQuimica. (n.d.). Ethanimidamide, acetate (1:1).
- Fisher Scientific. (n.d.). Safety Data Sheet - Acetamidine hydrochloride.
- Alfa Chemistry. (n.d.). Acetamidine Hydrochloride.
- Global Substance Registration System. (n.d.). ETHANIMIDAMIDE, MONOACETATE.
- ECHEMI. (n.d.). Ethanimidamide, acetate (1:1).
- CAS Common Chemistry. (n.d.). Ethanimidamide, acetate (1:1).
- Human Metabolome Database. (n.d.). Acetic acid.
- National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Acetamidine hydrochloride(124-42-5) 13C NMR spectrum [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. synarchive.com [synarchive.com]
